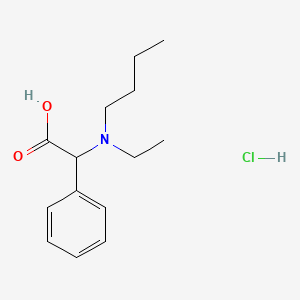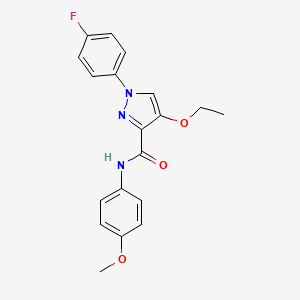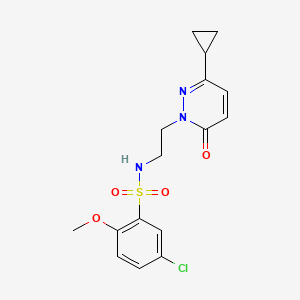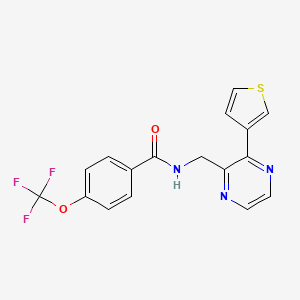
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl sulfonyl group, a tetrahydroquinoline ring, and a chromene ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and chromene rings are likely to contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the chromene ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxamide groups could enhance its solubility in polar solvents .科学的研究の応用
Histone Deacetylase Inhibition and Antiproliferative Activity
This compound has been studied for its potent histone deacetylase (HDAC) inhibitory activity, particularly against prostate cancer cells. It exhibits marked antiproliferative activity, suggesting its utility in developing potential inhibitors for prostate cancer treatment. The study highlighted its effectiveness in a xenograft tumor model, where it significantly suppressed the growth of PC-3 cells, indicating its potential as a lead compound for further development against prostate cancer (Liu et al., 2015).
Asymmetric Synthesis of Tetrahydroisoquinolines
The compound is also involved in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing its utility in the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines. This process underlines its importance in the synthesis of enantiomerically pure dihydroisoquinolines, contributing significantly to the development of new synthetic methodologies in organic chemistry (Wünsch & Nerdinger, 1999).
Antihypertensive and Diuretic Agents
Research into quinazoline derivatives, including structures similar to the compound , has demonstrated their potential as hybrid molecules offering diuretic and antihypertensive activities. Such studies contribute to understanding the structure-activity relationships (SAR) of these compounds, paving the way for new therapeutic agents in managing hypertension and related cardiovascular conditions (Rahman et al., 2014).
Safety and Hazards
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-33-20-9-11-21(12-10-20)35(31,32)28-14-4-6-17-15-19(8-13-23(17)28)27-25(29)22-16-18-5-2-3-7-24(18)34-26(22)30/h2-3,5,7-13,15-16H,4,6,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRYYMFXAGDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2830705.png)
![4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2830706.png)
![6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B2830707.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2830713.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830715.png)
![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2830716.png)




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2830724.png)